Bis(2-furyl)chlorophosphine

Catalog No.
S1497836
CAS No.
181257-35-2
M.F
C8H6ClO2P
M. Wt
200.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-furyl)chlorophosphine

CAS Number

181257-35-2

Product Name

Bis(2-furyl)chlorophosphine

IUPAC Name

chloro-bis(furan-2-yl)phosphane

Molecular Formula

C8H6ClO2P

Molecular Weight

200.56 g/mol

InChI

InChI=1S/C8H6ClO2P/c9-12(7-3-1-5-10-7)8-4-2-6-11-8/h1-6H

InChI Key

IYEUYNXDXNWPJI-UHFFFAOYSA-N

SMILES

C1=COC(=C1)P(C2=CC=CO2)Cl

Canonical SMILES

C1=COC(=C1)P(C2=CC=CO2)Cl

The exact mass of the compound Bis(2-furyl)chlorophosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2-furyl)chlorophosphine (CAS 181257-35-2) is a specialized halophosphine precursor procured for the synthesis of electron-deficient, heteroaryl-substituted phosphine ligands [1]. By transferring the di(2-furyl)phosphino moiety, it enables the creation of catalysts and optoelectronic materials with distinct steric profiles and reduced sigma-donor capabilities compared to standard aryl phosphines [2]. Its reactivity with nucleophiles such as Grignard reagents, organolithiums, and amines makes it a direct precursor in organophosphorus synthetic workflows, while fundamentally altering the downstream electronic properties of the resulting molecules [1].

Attempting to substitute bis(2-furyl)chlorophosphine with the more ubiquitous chlorodiphenylphosphine (Ph2PCl) fundamentally alters the catalytic and photophysical performance of the end product [1]. The 2-furyl group is significantly more electron-withdrawing than a phenyl ring, rendering the phosphorus center a poorer sigma-donor and a stronger pi-acceptor. In transition-metal catalysis, this precise electronic tuning accelerates the rate-limiting reductive elimination step; phenyl-substituted analogs often stall or require elevated temperatures [1]. Furthermore, in asymmetric synthesis, the specific cone angle and electronic profile of the di(2-furyl)phosphino group dictate stereocontrol, meaning a generic diphenylphosphino substitution frequently results in severe losses of enantioselectivity and reaction yield [2].

Acceleration of Reductive Elimination in Palladium Catalysis

When synthesizing phosphine ligands for Stille cross-coupling, the choice of halophosphine precursor dictates the catalytic efficiency of the final complex. Ligands incorporating the di(2-furyl)phosphino group—derived from bis(2-furyl)chlorophosphine—exhibit a stronger pi-acceptor character than those derived from chlorodiphenylphosphine. This electronic deficiency facilitates the rate-limiting reductive elimination step, providing a 17-fold rate enhancement at room temperature compared to the phenyl-substituted analogs [1].

Evidence DimensionCatalytic rate enhancement in Stille cross-coupling
Target Compound Data17-fold rate enhancement (room temperature) using furyl-derived ligands
Comparator Or BaselineChlorodiphenylphosphine-derived ligands (require elevated temperatures, slower rates)
Quantified Difference17x faster reaction rate under milder conditions
ConditionsPd-catalyzed Stille cross-coupling of vinyl triflates with organostannanes

Procurement of this specific precursor is essential for manufacturing catalysts capable of room-temperature cross-coupling on thermally sensitive substrates.

Enantioselectivity in Atropisomeric Buchwald-Hartwig Amination

In the asymmetric synthesis of C-N atropisomers via Buchwald-Hartwig coupling, the steric and electronic profile of the ligand's phosphino arm is critical. A Josiphos-type ligand synthesized using bis(2-furyl)chlorophosphine achieved an 88–93% enantiomeric excess (ee) and high reactivity. In direct contrast, the baseline ligand synthesized from chlorodiphenylphosphine proved inferior, failing to yield the desired coupling product efficiently due to unfavorable transition state dynamics [1].

Evidence DimensionEnantiomeric excess (ee) and reactivity in C-N coupling
Target Compound Data88–93% ee with high product yield
Comparator Or BaselineDiphenylphosphino analog (inferior reactivity, failed coupling)
Quantified Difference>88% absolute increase in ee and restoration of catalytic viability
ConditionsPd-catalyzed intermolecular Buchwald-Hartwig coupling of NH quinolones and aryl bromides

For pharmaceutical synthesis requiring high optical purity in sterically hindered molecules, substituting this precursor with a generic aryl chloride results in reaction failure.

Excited-State Lifetime Optimization for OLED Emitters

The design of copper(I)-based thermally activated delayed fluorescence (TADF) emitters requires precise tuning of the bridging ligand. Complexes utilizing 2-(bis(2-furyl)phosphino)pyridine—synthesized via bis(2-furyl)chlorophosphine—demonstrate delayed fluorescence with short excited-state lifetimes averaging 4.4 to 6.9 μs. This represents a distinct photophysical pathway compared to standard diphenylphosphino-bridged complexes, minimizing efficiency roll-off in OLED devices [1].

Evidence DimensionExcited-state lifetime (μs)
Target Compound Data4.4 to 6.9 μs
Comparator Or BaselineStandard diphenylphosphino-bridged Cu(I) emitters (longer lifetimes, different emission pathways)
Quantified DifferenceSignificant reduction in excited-state lifetime enabling TADF
ConditionsPhotophysical characterization of dinuclear Cu(I) complexes in OLED heterostructures

Optoelectronic material developers must select this precursor to achieve the short excited-state lifetimes required for low-roll-off TADF displays.

Yield Efficiency in Metal-Free Photoredox Phosphorylation

Bis(2-furyl)chlorophosphine demonstrates high yield efficiency in metal-free photoredox workflows. During the photoinduced deacylative phosphorylation of unstrained ketones, this precursor smoothly undergoes aromatization-driven C-P bond formation to yield complex tertiary phosphines with efficiencies up to 82%. Conversely, bulkier alkyl-substituted halophosphines, such as dicyclohexylchlorophosphine, suffer from low yields due to the instability of the intermediate radicals under standard photocatalytic conditions [1].

Evidence DimensionProduct yield in photoinduced phosphorylation
Target Compound DataUp to 82% isolated yield
Comparator Or BaselineAlkyl-substituted chlorophosphines (e.g., dicyclohexylchlorophosphine) (low yields)
Quantified DifferenceHigh efficiency vs. trace/low yields
ConditionsLight-driven, metal-free deacylative phosphorylation using 4CzIPN photocatalyst

Laboratories scaling up photoredox-generated phosphine libraries will achieve higher throughput and reproducibility by prioritizing this heteroaryl precursor over alkyl alternatives.

Synthesis of Room-Temperature Cross-Coupling Catalysts

Bis(2-furyl)chlorophosphine is the required precursor for manufacturing tri(2-furyl)phosphine and bidentate furyl ligands, which enable Stille and Suzuki couplings at room temperature on thermally sensitive substrates [1].

Development of Chiral Ligands for Asymmetric API Synthesis

In pharmaceutical manufacturing, this compound is used to synthesize Josiphos-type ligands that provide enantiocontrol (>90% ee) during the construction of sterically congested C-N atropisomers [2].

Fabrication of Cu(I)-Based TADF Emitters for OLEDs

Optoelectronic material developers utilize this precursor to install bis(2-furyl)phosphino bridges in copper complexes, achieving the 4.4 to 6.9 μs excited-state lifetimes necessary for delayed fluorescence [3].

Advanced Organophosphorus Library Generation

The compound's compatibility with metal-free photoredox conditions makes it a reliable reagent for high-throughput deacylative phosphorylation, outperforming bulky alkyl halides in yield [4].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (90.48%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

BIS(2-FURYL)CHLOROPHOSPHINE

Dates

Last modified: 08-15-2023

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